

Understanding the Structure-Activity Relationship of MLS-0437605: A Technical Guide

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Compound of Interest		
Compound Name:	MLS-0437605	
Cat. No.:	B10805892	Get Quote

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Abstract

MLS-0437605 has been identified as a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR). This small molecule demonstrates a promising potential for therapeutic intervention, particularly in the context of platelet activation and arterial thrombosis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MLS-0437605, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols utilized for its characterization. All quantitative data is presented in a structured format, and key biological and experimental workflows are visualized to facilitate a deeper understanding of this compound.

Introduction

Dual-specificity phosphatases (DUSPs) are a class of protein tyrosine phosphatases (PTPs) that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. DUSP3, a member of this family, has emerged as a critical regulator in various cellular processes, including platelet signaling. Over-activation of platelets is a key factor in the pathogenesis of arterial thrombosis, a leading cause of cardiovascular morbidity and mortality. **MLS-0437605** has been characterized as a selective inhibitor of DUSP3, offering a novel approach to antiplatelet therapy. Understanding the intricate relationship between the chemical



structure of **MLS-0437605** and its inhibitory activity against DUSP3 is paramount for the development of more potent and specific therapeutic agents.

Quantitative Data Summary

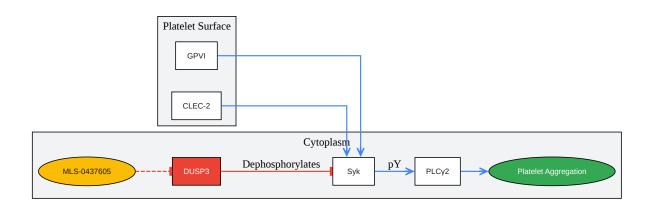
While extensive research has been conducted on **MLS-0437605**, a comprehensive public dataset of its analogs with corresponding inhibitory activities is not readily available. However, the foundational data for the parent compound is presented below.

Compound	Target	IC50 (μM)	Selectivity
MLS-0437605	DUSP3	3.7	More selective for DUSP3 over DUSP22 and other PTPs.[1][2]

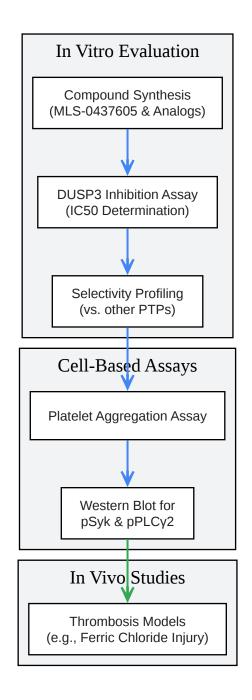
Signaling Pathway Modulation

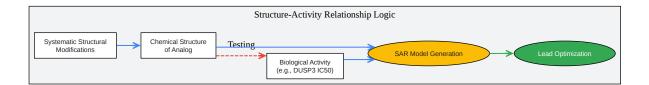
MLS-0437605 exerts its antiplatelet effect by inhibiting DUSP3, which plays a crucial role in the signaling cascades initiated by the collagen receptor glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2). Inhibition of DUSP3 by MLS-0437605 leads to a reduction in the tyrosine phosphorylation of key downstream signaling proteins, spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCy2). This dampening of the signaling cascade ultimately results in decreased platelet activation and aggregation.











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References

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- 2. pubs.acs.org [pubs.acs.org]
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